molecular formula C12H10O2 B160632 4,4'-Dihydroxybiphenyl CAS No. 92-88-6

4,4'-Dihydroxybiphenyl

Cat. No.: B160632
CAS No.: 92-88-6
M. Wt: 186.21 g/mol
InChI Key: VCCBEIPGXKNHFW-UHFFFAOYSA-N
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Description

4,4’-Dihydroxybiphenyl, also known as 4,4’-Biphenol, is an organic compound with the molecular formula C12H10O2. It consists of a biphenyl structure with two hydroxyl groups attached to the fourth carbon of each benzene ring. This compound is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and acetone . It is known for its good thermal and chemical stability .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxybiphenyl can be synthesized through various methods:

Industrial Production Methods

One industrial method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent. This process minimizes the formation of byproducts and allows for easy purification of the intended product .

Chemical Reactions Analysis

4,4’-Dihydroxybiphenyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acid or base catalysts for substitution reactions. Major products formed from these reactions include quinones, biphenyl derivatives, and various substituted biphenyl compounds .

Comparison with Similar Compounds

4,4’-Dihydroxybiphenyl can be compared with other similar compounds such as:

Uniqueness: : 4,4’-Dihydroxybiphenyl is unique due to its biphenyl structure with hydroxyl groups at the para positions, which imparts distinct chemical properties and reactivity compared to its isomers and other phenolic compounds .

Properties

IUPAC Name

4-(4-hydroxyphenyl)phenol
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InChI

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VCCBEIPGXKNHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

54614-69-6 (mono-hydrochloride salt)
Record name 4,4'-Dihydroxybiphenyl
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DSSTOX Substance ID

DTXSID1029120
Record name 4,4'-Biphenyldiol
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Molecular Weight

186.21 g/mol
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Physical Description

Dry Powder; Other Solid, Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS]
Record name [1,1'-Biphenyl]-4,4'-diol
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Record name 4,4'-Dihydroxybiphenyl
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Vapor Pressure

0.00000079 [mmHg]
Record name 4,4'-Dihydroxybiphenyl
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CAS No.

92-88-6
Record name 4,4′-Dihydroxybiphenyl
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Record name [1,1'-Biphenyl]-4,4'-diol
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Record name 4,4'-Biphenyldiol
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Record name Biphenyl-4,4'-diol
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Synthesis routes and methods I

Procedure details

If a mixture of 2,6-di-t-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone, or a mixture thereof with 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl is treated under the reaction conditions described above concerning catalyst, solvent, temperature and time, the reaction for the synthesis of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl and that for the dealkylation of this compound will proceed in a balanced and efficient way, thereby allowing p,p'-biphenol to be produced in a satisfactory yield. Stated more specifically, any 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone that may be formed on account of excessive oxidation of 3,3',5,5'-tetra-t-butyl 4,4'-dihydroxybiphenyl is reduced with 2,6-di-t-butylphenol to ensure efficient production of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl therefrom. In addition, the so produced 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl is converted efficiently to p,p'-biphenol by dealkylation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In producing p,p'-biphenol from a mixture of 2,6-di-butylphenol and 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone or a mixture of 2,6-di-butylphenol, 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone and 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl in the process of the present invention, the reaction for the synthesis of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl and the reaction for the dealkylation of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl are performed at a reaction temperature of 120°-180° C. in the presence of a specified solvent and acid catalyst. Since p,p'-biphenol is directly obtained in one step without separating the 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl that has been formed at the first stage, the present invention offers a simplified process for the production of p,p'-biphenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods III

Procedure details

A starting material which was a mixture of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone (1.0 g) and 2,6-di-t-butylphenol (1.0 g) was subjected to reaction at 180° C. for 1 hour in a nigrogen gas atmosphere using 10 ml of phenol as a solvent. Thereafter, 0.03 g of sulfuric acid was added to the reaction solution as a catalyst and the reaction was continued for an additional 1 hour at 180° C. in a nitrogen gas atmosphere. As a result, p,p'-biphenol was obtained in an amount of 0.56 g (yield, 62.5%).
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The procedures of Example 12 were repeated except that 10.0 g of reaction solution (1) obtained in Example 12, 0.1 g of phenol (solvent) and 0.04 g of sulfuric acid (catalyst) were added to the whole portion of mother liquor (I) obtained in Example 12 and that reaction was performed at 185° C. for 3 hours to produce p,p'-biphenol.
[Compound]
Name
solution ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
reactant
Reaction Step One
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods V

Procedure details

A starting material which was a mixture of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone (0.46 g), 2,6-di-t-butylphenol (0.34 g) and 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl (8.56 g) was subjected to reaction at 180° C. for 6 hours in a nitrogen gas atmosphere using 20 g of phenol as a solvent and 0.04 g of sulfuric acid as a catalyst. As a result, p,p'-biphenol was obtained in an amount of 3.35 g (yield, 79.9%).
[Compound]
Name
3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4,4'-Dihydroxybiphenyl
4,4'-Dihydroxybiphenyl
4,4'-Dihydroxybiphenyl
4,4'-Dihydroxybiphenyl
Customer
Q & A

A: 4,4'-Dihydroxybiphenyl (4,4'-BP) exhibits competitive inhibition of tyrosinase, a key enzyme in melanin biosynthesis. [] This interaction effectively suppresses melanin production. [] Further studies have shown that 4,4'-BP downregulates the cAMP-dependent PKA signaling pathway, leading to decreased microphthalmia transcription factor (MITF) gene expression. [] This, in turn, suppresses tyrosinase production and activity, ultimately reducing melanin biosynthesis. []

A:

  • Spectroscopic data:
    • FTIR: Characteristic peaks for O-H stretch, C-O stretch, and aromatic C=C stretch. [, , ]
    • NMR: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule, confirming its structure. [, , , ]

A: this compound serves as a valuable monomer in the synthesis of various polymers, including polyimides, polyesters, and polycarbonates. [, , , , , , , , , , ] Its incorporation influences the polymer properties, often enhancing thermal stability and impacting liquid crystalline behavior. [, , , , , , ] The specific performance and applications depend on the polymer type and processing conditions.

  • Polyimides: 4,4'-BP based polyimides exhibit high thermal stability and good surface properties, making them suitable for high-performance applications. [, ]
  • Liquid Crystalline Polymers: Copolymers incorporating 4,4'-BP can display thermotropic liquid crystalline behavior, influencing their processing and final properties. [, , , , , , , ]
  • Epoxy Resins: Modification of epoxy resins with 4,4'-BP based compounds can enhance toughness and mechanical properties. [, ]

A: While 4,4'-BP itself might not be a catalyst, its unique structure and reactivity allow it to be a building block for synthesizing metal-organic frameworks (MOFs). [] These MOFs, like CoFe(dobpdc), have shown promising catalytic activity in the oxygen evolution reaction (OER), an essential process in energy conversion technologies. [] The catalytic performance of these MOFs can be further enhanced by controlling the orientation of the MOF nanorods during synthesis. []

A: Computational methods, including molecular mechanics (MMX) force field calculations, are employed to predict and understand the three-dimensional structure and conformational behavior of 4,4'-BP containing polymers. [] These simulations provide insights into the relationship between molecular structure, chain conformation, and macroscopic properties. [, ] For instance, simulations help visualize the arrangement of aromatic rings, side chain orientation, and overall polymer chain packing, aiding in the interpretation of experimental data and the design of new materials. []

A: Research on biphenyl derivatives, including 4,4'-BP, highlights the impact of structural modifications on their biological activity. [] For example, replacing the ethylene group in the side chain of 4,4'-disubstituted biphenyls with an amide group significantly reduces their hemolytic properties. [] This suggests that the presence of specific functional groups and their spatial arrangement play crucial roles in determining the compound's interaction with biological targets.

A: While specific studies on the stability and formulation of 4,4'-BP itself are limited in the provided research, its incorporation into polymers suggests good thermal stability. [, , , , , ] Formulation strategies for 4,4'-BP would likely focus on its incorporation into polymer matrices or other materials where its properties are beneficial.

A: While specific historical milestones are not outlined in the provided research, the early exploration of this compound's fluorescence properties [] laid the groundwork for its later use in various applications. [, , , , , , , , , , ] Its incorporation into polymers, particularly those exhibiting liquid crystalline behavior, marks a significant area of research. [, , , , , , , ] Additionally, its utilization in synthesizing MOFs for catalytic applications highlights its evolving role in advanced materials development. []

A: The diverse applications of 4,4'-BP arise from collaborative efforts across multiple disciplines. Synthetic chemists have developed efficient routes to synthesize and modify 4,4'-BP and its derivatives. [, , , , , ] Polymer chemists have explored its incorporation into various polymer backbones, leading to materials with improved thermal and mechanical properties. [, , , , , , ] Material scientists and engineers have investigated its use in developing high-performance materials, including liquid crystalline polymers and composites. [, , , , , , , ] Moreover, collaborations with computational chemists have provided insights into the structure-property relationships of 4,4'-BP based materials, guiding the design of new materials with tailored properties. [, ] The interdisciplinary nature of this research highlights the importance of collaboration in advancing the understanding and applications of this compound.

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